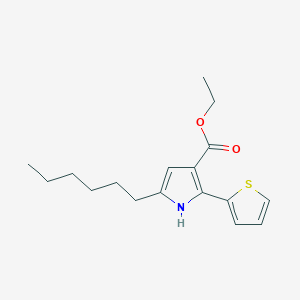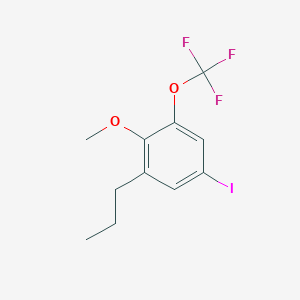
5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene is an organic compound with the molecular formula C10H12F3IO2 It is characterized by the presence of iodine, methoxy, propyl, and trifluoromethoxy groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene typically involves the iodination of a suitable precursor, followed by the introduction of methoxy, propyl, and trifluoromethoxy groups. One common method involves the use of iodine and a suitable catalyst to achieve selective iodination. The reaction conditions often include controlled temperature and solvent selection to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination reactions using automated reactors. The process is optimized for efficiency, with careful control of reaction parameters such as temperature, pressure, and reactant concentrations. Purification steps, including recrystallization and chromatography, are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form hydroquinones.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Products include derivatives with different substituents replacing the iodine atom.
Oxidation: Products include quinones and other oxidized derivatives.
Reduction: Products include hydroquinones and other reduced forms.
Scientific Research Applications
5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of 5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene involves its interaction with specific molecular targets. The presence of iodine and trifluoromethoxy groups can influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Iodo-2-methoxy-3-(trifluoromethyl)benzonitrile
- 5-Iodo-1,2,3-trimethoxybenzene
- 5-Iodo-2-methoxy-1-propylbenzene
Uniqueness
5-Iodo-2-methoxy-1-propyl-3-trifluoromethoxybenzene is unique due to the combination of its substituents, which confer distinct chemical properties and reactivity. The trifluoromethoxy group, in particular, enhances its lipophilicity and stability, making it valuable for specific applications in research and industry.
Properties
CAS No. |
647855-75-2 |
|---|---|
Molecular Formula |
C11H12F3IO2 |
Molecular Weight |
360.11 g/mol |
IUPAC Name |
5-iodo-2-methoxy-1-propyl-3-(trifluoromethoxy)benzene |
InChI |
InChI=1S/C11H12F3IO2/c1-3-4-7-5-8(15)6-9(10(7)16-2)17-11(12,13)14/h5-6H,3-4H2,1-2H3 |
InChI Key |
IWJXHDWGKSQJAH-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)I)OC(F)(F)F)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


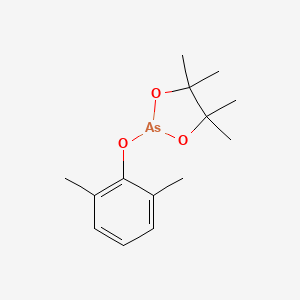
![2-Hexyl-1-[(4-methoxyphenyl)sulfanyl]-4-methylbenzene](/img/structure/B12590167.png)
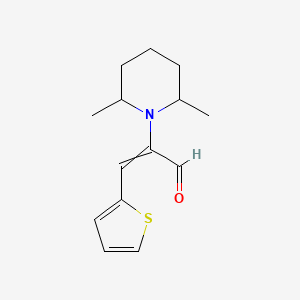

![4,7-Bis[3,5-bis(trifluoromethyl)phenyl]-1,10-phenanthroline](/img/structure/B12590187.png)
![{[4,4-Diethoxy-1-(phenylselanyl)but-1-en-2-yl]sulfanyl}benzene](/img/structure/B12590196.png)
![2-Pyridinamine, 3-[(2,3-difluorophenyl)methoxy]-](/img/structure/B12590200.png)
![Spiro[4.14]nonadeca-1,3-diene-1-carbonitrile, 2-amino-3-methyl-](/img/structure/B12590218.png)
![3-[Imino(phenyl)methyl]phenol](/img/structure/B12590220.png)
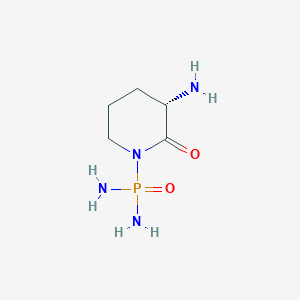
![2,3-Bis{2-[2-(2,2-diphenylethenyl)phenyl]ethenyl}anthracene](/img/structure/B12590237.png)
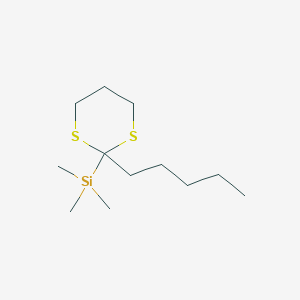
![2,6-Dimethylthieno[2,3-D]pyrimidin-4-amine](/img/structure/B12590250.png)
